![molecular formula C23H30N4O3S B2905932 N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-26-2](/img/structure/B2905932.png)
N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a hexahydroquinazolin-4-yl group attached to a morpholinoethyl group, which is further attached to a benzyl group via a thioacetamide linkage. This unique structure contributes to its potential for various scientific research applications.Scientific Research Applications
Anticonvulsant Activity
This compound shows promise in the development of anticonvulsant medications. Its structural similarity to other compounds with known anticonvulsant properties suggests potential efficacy in seizure control. Research indicates that derivatives of the quinazolinone class, to which this compound belongs, have been effective in animal models of epilepsy .
Synthetic Chemistry
Due to its unique structure, this compound can be used as a building block in synthetic chemistry to create a variety of heterocyclic compounds with potential pharmaceutical applications .
Future Directions
This compound exhibits promising potential for scientific research applications. As bacteria continue to develop resistance mechanisms against antimicrobials, an alternative method to tackle this global concern must be developed . Quinazolinone inhibitors of the pqs system in P. aeruginosa were developed, suggesting a potential future direction for this compound .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities . They are valuable in drug research and development, particularly in the synthesis of related four-membered to seven-membered heterocycles .
Mode of Action
It is suggested that 4-hydroxy-2(1h)-quinolinones react with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .
Biochemical Pathways
Compounds with similar structures, such as 4-hydroxy-2-quinolones, are known to play roles in natural and synthetic chemistry and have biologically and pharmacological activities .
Result of Action
properties
IUPAC Name |
N-benzyl-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c28-21(24-16-18-6-2-1-3-7-18)17-31-22-19-8-4-5-9-20(19)27(23(29)25-22)11-10-26-12-14-30-15-13-26/h1-3,6-7H,4-5,8-17H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQMGYUURHAAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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